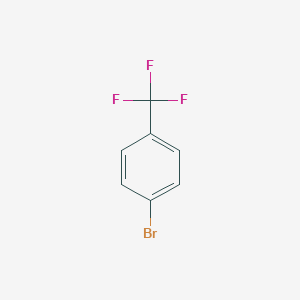

4-Bromobenzotrifluoride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQSXGGDTHANLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059950 | |

| Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |

| Record name | 4-Bromobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20002 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

402-43-7 | |

| Record name | 1-Bromo-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q96KAT73BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromobenzotrifluoride (CAS No. 402-43-7), a versatile fluorinated intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document presents key quantitative data, outlines standard experimental methodologies for their determination, and illustrates a common synthetic application.

Core Physical and Chemical Properties

This compound, also known as 1-Bromo-4-(trifluoromethyl)benzene or p-Bromobenzotrifluoride, is a colorless to light yellow liquid at room temperature.[2][3] Its chemical structure, featuring a bromine atom and a trifluoromethyl group on a benzene (B151609) ring, imparts unique reactivity and solubility characteristics, making it a valuable building block in organic synthesis.[1]

The physical properties of this compound have been determined by various analytical methods. The data below is compiled from multiple sources to provide a reliable reference.

| Property | Value | Conditions |

| Molecular Formula | C₇H₄BrF₃ | |

| Molecular Weight | 225.01 g/mol | |

| Boiling Point | 154-155 °C | at 760 mmHg (lit.) |

| Melting Point | -30 °C to -27 °C | |

| Density | 1.607 g/mL | at 25 °C (lit.) |

| Refractive Index (n_D) | 1.472 - 1.474 | at 20 °C |

| Flash Point | 48 - 49 °C | Closed Cup |

| Vapor Pressure | 0.44 - 4.1 mmHg | at 25 °C |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether).[2][3] | |

| Appearance | Clear, colorless to light yellow liquid.[1][2] |

[Sources:,[1],[2],[4],[3],[5],[6],[7]]

Experimental Protocols for Property Determination

The determination of the physical properties listed above follows standard laboratory procedures. Below are detailed methodologies for key experiments.

The boiling point is determined at atmospheric pressure using a simple distillation apparatus.

-

Apparatus Setup: A round-bottom flask is charged with this compound and a few boiling chips. A distillation head, condenser, and receiving flask are assembled. A calibrated thermometer is placed in the distillation head with the bulb positioned just below the side arm leading to the condenser.

-

Heating: The flask is gently heated using a heating mantle.

-

Data Collection: The temperature is recorded when the liquid begins to boil and a steady condensation rate is observed. The boiling point is the constant temperature at which the vapor and liquid phases are in equilibrium, observed as the temperature plateau during distillation.[6][8]

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a nomograph is used to correct the observed boiling point to the standard pressure.

A pycnometer (specific gravity bottle) is used for the precise determination of density.

-

Calibration: The empty pycnometer is weighed. It is then filled with deionized water and submerged in a constant temperature bath (e.g., 25 °C) until thermal equilibrium is reached. The pycnometer is removed, dried, and weighed again to determine the mass of the water. The volume of the pycnometer is calculated using the known density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. The same procedure of thermal equilibration and weighing is followed.

-

Calculation: The density of the sample is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.[2][5]

The refractive index, a measure of how light propagates through the substance, is measured using an Abbe refractometer.

-

Calibration: The refractometer is calibrated using a standard of known refractive index, typically distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument's light source is adjusted. The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature, typically 20 °C, is controlled by a circulating water bath and is recorded with the reading.[2][4]

Application in Synthesis: A Logical Workflow

This compound is a key substrate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[2][9] This reaction is fundamental in drug development for synthesizing complex molecular scaffolds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 402-43-7 [m.chemicalbook.com]

- 3. This compound Supplier & Manufacturer in China | Properties, Uses, Safety, MSDS [boulingchem.com]

- 4. This compound, 99% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound 99 402-43-7 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound | 402-43-7 [chemicalbook.com]

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromobenzotrifluoride: Structure, Properties, and Applications in Scientific Research

This compound is a versatile fluorinated organic compound that serves as a critical building block in a multitude of synthetic applications, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique chemical structure, featuring both a bromine atom and a trifluoromethyl group on a benzene (B151609) ring, imparts desirable properties to target molecules, such as enhanced metabolic stability and lipophilicity.[3] This guide provides a detailed examination of the chemical structure, formula, properties, synthesis, and applications of this compound.

Chemical Structure and Formula

This compound, also known by its synonyms 1-Bromo-4-(trifluoromethyl)benzene and 4-Bromo-α,α,α-trifluorotoluene, is an aromatic compound.[1] The structure consists of a benzene ring substituted with a bromine atom and a trifluoromethyl (-CF3) group at the para positions (1 and 4 positions, respectively).

The presence of the electron-withdrawing trifluoromethyl group and the reactive bromine atom makes this compound a valuable intermediate in various chemical transformations.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-bromo-4-(trifluoromethyl)benzene[4][5] |

| CAS Number | 402-43-7[1][6] |

| Molecular Formula | C7H4BrF3[1][4][6] |

| Linear Formula | BrC6H4CF3[7] |

| SMILES | FC(F)(F)c1ccc(Br)cc1[5] |

| InChI Key | XLQSXGGDTHANLN-UHFFFAOYSA-N[5][7] |

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Weight | 225.01 g/mol [1][4] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Density | 1.607 g/mL at 25 °C[7] |

| Boiling Point | 154-155 °C[8] |

| Flash Point | 49 °C (120.2 °F) - closed cup |

| Refractive Index | n20/D 1.472[7] |

| Solubility | Not miscible or difficult to mix with water[8][9] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of this compound. Below are methodologies for its synthesis and characterization.

Several synthetic routes to this compound have been reported. Common methods involve the bromination of trifluoromethylbenzene or the trifluoromethylation of bromobenzene (B47551) precursors.[2]

Method 1: Trifluoromethylation of 1-Bromo-4-iodobenzene (B50087) [10]

This method involves the reaction of 1-bromo-4-iodobenzene with a trifluoromethylating agent.

-

Materials: 1-bromo-4-iodobenzene, copper(I) iodide, 2-fluorosulfonyldifluoroacetic acid, N-methyl-2-pyrrolidone (NMP), diethyl ether, water, brine, magnesium sulfate (B86663).

-

Procedure:

-

To a reaction vessel, add 1-bromo-4-iodobenzene (1 equivalent, 4.42 mmol), copper(I) iodide (1.5 equivalents, 6.63 mmol), and 2-fluorosulfonyldifluoroacetic acid (5 equivalents, 22.12 mmol) in N-methyl-2-pyrrolidone (50 mL).[10]

-

Heat the reaction mixture to 80°C and stir for 16 hours under an argon atmosphere.[10]

-

After cooling, dilute the mixture with diethyl ether (25 mL) and filter through celite.[10]

-

Wash the filtrate with water (2 x 25 mL) and brine.[10]

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to yield the crude product.[10]

-

Purify the product via distillation.

-

Method 2: Multi-step Synthesis via Sulfonation Amination [11]

A more classical approach involves a multi-step synthesis starting from 4-iodobenzene.

-

Bromination: 4-iodobenzene is reacted with bromine in the presence of a catalyst (e.g., iron powder) to produce 4-bromobenzene.[11]

-

Sulfonation: 4-bromobenzene is treated with concentrated sulfuric acid to yield 4-bromobenzenesulfonic acid.[11]

-

Nitration and Reduction: The sulfonic acid is nitrated and then reduced to form 4-aminobromobenzene.[11]

-

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite.[11]

-

Fluorination: The diazonium salt is then reacted with a fluorine source, such as hydrogen fluoride, to introduce the fluorine atoms.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-Br, C-F, and aromatic C-H bonds.[4][15]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[4][16]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of organic molecules.[1][2]

-

Pharmaceutical Synthesis: The trifluoromethyl group is known to improve the efficacy, metabolic stability, and bioavailability of drug candidates.[3] this compound serves as a precursor for introducing the trifluoromethylphenyl moiety into active pharmaceutical ingredients (APIs).[3]

-

Agrochemicals: It is used as a building block for the synthesis of modern pesticides and herbicides, contributing to their potency and stability.[2][3]

-

Advanced Materials: This compound is utilized in the production of high-performance polymers and electronic chemicals due to the unique electronic properties conferred by the trifluoromethyl group.[1][3]

-

Coupling Reactions: The bromine atom allows for various coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.[8]

A notable application is in the synthesis of a darapladib (B1669826) intermediate, where this compound is coupled with another molecule via a Suzuki coupling reaction.[10]

Visualizing Synthetic Pathways and Applications

To better illustrate the utility of this compound, the following diagrams depict a synthetic workflow and its role in fragment-based drug discovery.

Caption: Synthetic workflow for a darapladib intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. 4-溴三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 402-43-7 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Page loading... [wap.guidechem.com]

- 11. bloomtechz.com [bloomtechz.com]

- 12. This compound(402-43-7) 1H NMR [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. This compound(402-43-7) IR Spectrum [chemicalbook.com]

- 16. This compound(402-43-7) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Bromobenzotrifluoride from Trifluoromethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries, starting from trifluoromethylbenzene. This document details the challenges of regioselectivity in the electrophilic bromination of an electronically deactivated aromatic ring and presents a preferred method for achieving high para-selectivity using a shape-selective zeolite catalyst.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized to introduce the 4-(trifluoromethyl)phenyl moiety into larger molecules.[1] The trifluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[2] The direct bromination of trifluoromethylbenzene presents a regiochemical challenge. The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Consequently, traditional Lewis acid catalysis, such as with iron (III) bromide, typically results in the formation of 3-bromobenzotrifluoride (B45179) as the major product.

This guide focuses on a modern approach that overcomes this inherent regioselectivity by employing a shape-selective zeolite catalyst to favor the formation of the desired para isomer, this compound.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from trifluoromethylbenzene is an electrophilic aromatic substitution reaction. The generally accepted mechanism involves the generation of a highly electrophilic bromine species, which then attacks the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

The directing effect of the trifluoromethyl (-CF₃) group is a critical consideration. Due to its strong inductive electron-withdrawing nature, the -CF₃ group destabilizes the arenium ion intermediates. This deactivation is most pronounced when the positive charge is located on the carbon atom bearing the -CF₃ group, which occurs in the resonance structures for ortho and para attack. Consequently, the transition state leading to the meta product is of lower energy, making 3-bromobenzotrifluoride the kinetically favored product under standard electrophilic bromination conditions.

To achieve para-selectivity, the reaction environment must be engineered to sterically or electronically disfavor the formation of the meta isomer and/or stabilize the transition state leading to the para product. The use of shape-selective catalysts, such as zeolites, provides a powerful strategy to control the regiochemical outcome of the reaction.

Para-Selective Synthesis using Zeolite Catalysis

Recent advancements in catalysis have demonstrated the efficacy of shape-selective zeolites in directing the bromination of deactivated aromatic compounds to the para position. Zeolites are microporous crystalline aluminosilicates with a well-defined pore structure. In the context of this synthesis, the zeolite channels can be envisioned as a "molecular mold" that preferentially allows the formation of the sterically less demanding para transition state while hindering the formation of the bulkier meta and ortho transition states within its pores.

A combination of a shape-selective zeolite, such as H-Y or H-Mordenite, and a Lewis acid co-catalyst has been shown to be effective for the para-selective bromination of various aromatic substrates.[3] The Lewis acid is believed to activate the brominating agent, while the zeolite framework provides the shape selectivity.

Experimental Protocol

The following protocol is a representative procedure for the para-selective bromination of trifluoromethylbenzene using a zeolite-based catalytic system.

Materials:

-

Trifluoromethylbenzene (C₇H₅F₃)

-

Bromine (Br₂)

-

H-Y Zeolite (or H-Mordenite)

-

Anhydrous Iron(III) chloride (FeCl₃) or another suitable Lewis acid

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

Procedure:

-

Catalyst Activation: The zeolite catalyst should be activated prior to use by heating under vacuum to remove any adsorbed water.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated zeolite (approximately 5-10 g per mole of trifluoromethylbenzene) and the Lewis acid co-catalyst (e.g., a catalytic amount of anhydrous FeCl₃).

-

Addition of Reactants: Add an inert solvent such as dichloromethane, followed by trifluoromethylbenzene.

-

Bromination: With vigorous stirring, add bromine dropwise to the reaction mixture at a controlled temperature, typically between 30 °C and 70 °C.[3] The reaction is exothermic and the addition rate should be adjusted to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the isomeric bromobenzotrifluorides.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter off the zeolite catalyst and wash it with a small amount of the solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove unreacted bromine), saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, which will be a mixture of isomers, is then purified. Due to the close boiling points of the isomers, fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel is typically required to isolate the this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Trifluoromethylbenzene | C₇H₅F₃ | 146.11 | 102 | 1.19 |

| Bromine | Br₂ | 159.81 | 58.8 | 3.10 |

| This compound | C₇H₄BrF₃ | 225.01 | 154-155 | 1.607 |

| 3-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 151-152 | 1.61 |

Table 2: Typical Reaction Parameters and Yields for Zeolite-Catalyzed Bromination

| Parameter | Value |

| Substrate | Trifluoromethylbenzene |

| Brominating Agent | Bromine |

| Catalyst | H-Y Zeolite / Lewis Acid |

| Temperature | 30 - 70 °C[3] |

| Solvent | Dichloromethane |

| Typical Yield of 4-isomer | Varies, aiming for > 80% selectivity |

| Purification Method | Fractional Distillation or Column Chromatography |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ ~7.65 (d, 2H), ~7.50 (d, 2H) |

| ¹³C NMR (CDCl₃) | δ ~132.5, ~127.0 (q), ~125.0 (q), ~122.5 |

| ¹⁹F NMR (CDCl₃) | δ ~ -63 |

| MS (EI) | m/z 224, 226 (M⁺, M⁺+2) |

Visualizations

Reaction Pathway

Caption: Electrophilic bromination of trifluoromethylbenzene.

Experimental Workflow

Caption: Workflow for the synthesis and purification.

Safety Considerations

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield.

-

Trifluoromethylbenzene is a flammable liquid and an irritant. Handle in a fume hood and avoid contact with skin and eyes.

-

Lewis acids such as anhydrous iron(III) chloride are corrosive and moisture-sensitive. Handle in a dry environment.

-

The reaction is exothermic , and appropriate temperature control is necessary to prevent runaway reactions.

-

The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction setup should be equipped with a gas trap to neutralize the HBr.

Conclusion

The synthesis of this compound from trifluoromethylbenzene is a classic example of the challenges and solutions in controlling regioselectivity in electrophilic aromatic substitution. While traditional methods favor the formation of the meta isomer, the use of shape-selective zeolite catalysts provides a robust and effective strategy for achieving high yields of the desired para product. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a practical experimental framework for the successful synthesis of this important chemical intermediate. Careful attention to catalyst selection, reaction conditions, and purification techniques is paramount to achieving high purity and yield.

References

Handling and storage of 4-Bromobenzotrifluoride

An In-depth Technical Guide to the Handling and Storage of 4-Bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and standardized protocols for the safe handling, storage, and use of this compound (CAS No. 402-43-7) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the chemical.

Chemical and Physical Properties

This compound, also known as p-Bromobenzotrifluoride or 1-Bromo-4-(trifluoromethyl)benzene, is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its physical and chemical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₄BrF₃ | [1] |

| Molecular Weight | 225.01 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][2][3] |

| Odor | Odorless | [2] |

| Boiling Point | 154 - 155 °C at 760 mmHg | [2][3] |

| Flash Point | 48 °C / 118.4 °F (closed cup) | [2][4] |

| Density | 1.600 - 1.607 g/cm³ at 25 °C | [2][3] |

| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents. | [3][5][6] |

| Refractive Index | n20/D 1.472 |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical.[2] Understanding its primary hazards is the first step in safe handling.

Hazard Classification:

-

Flammable Liquid and Vapor (Category 3)[2]

-

Causes Skin Irritation (Category 2)[2]

-

Causes Serious Eye Irritation (Category 2)[2]

-

May Cause Respiratory Irritation [7]

Precautionary Statements:

A thorough understanding and application of precautionary statements are mandatory. Key statements include:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][8]

-

P403+P235: Store in a well-ventilated place. Keep cool.[3][8]

Experimental Protocols: Handling and Storage

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Item | Specifications | Rationale | Citations |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes that can cause serious eye irritation. | [2][9] |

| Skin Protection | Chemical-resistant gloves (e.g., Natural rubber). A complete suit protecting against chemicals or a lab coat. | Prevents skin contact which can cause irritation. | [9] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of vapors which may cause respiratory tract irritation. | [9] |

Safe Handling Protocol

-

Preparation:

-

Ensure the work area is well-ventilated.[6]

-

Locate the nearest safety shower and eyewash station.[2]

-

Have appropriate fire extinguishing media readily available (dry powder, dry sand, alcohol-resistant foam, or carbon dioxide).[3][8]

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

-

Handling:

Storage Protocol

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

-

Store in a tightly closed container in a dry and well-ventilated place.[3][6]

-

Keep the container upright to prevent leakage.[3]

-

Store in a cool place, away from heat and sources of ignition.[3][6]

-

The recommended storage temperature is between 2 - 8 °C.[1]

-

Store locked up.[3]

-

Incompatible materials to avoid are strong oxidizing agents and strong bases.[2][3]

Emergency Procedures

In the event of an emergency, follow these procedures.

| Emergency Situation | Protocol | Citations |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [2][3] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists. | [2][3][9] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [2][3][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [3][9] |

| Accidental Release | Evacuate the area. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Contain the spillage and collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a suitable container for disposal. | [3][6][8][9] |

Visualized Workflows

The following diagrams illustrate the key logical relationships and workflows for handling and storing this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 4-溴三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound Supplier & Manufacturer in China | Properties, Uses, Safety, MSDS [boulingchem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. aksci.com [aksci.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Toxicological Properties of 4-Bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromobenzotrifluoride is a halogenated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Despite its use in these critical industries, a comprehensive toxicological profile for this compound is not well-established in publicly available scientific literature. This guide summarizes the existing, albeit limited, toxicological data for this compound and outlines the necessary experimental protocols to build a complete safety profile. The persistent response of "no data available" across multiple toxicological endpoints underscores a significant knowledge gap for a compound used in sensitive applications.

Toxicological Data Summary

A thorough review of safety data sheets (SDS) and chemical databases reveals a consistent lack of quantitative toxicological data for this compound. The following table summarizes the available information.

| Toxicological Endpoint | Result | Reference |

| Acute Toxicity | ||

| Oral LD50 | No data available | [3][4] |

| Dermal LD50 | No data available | [4] |

| Inhalation LC50 | No data available | [4] |

| Skin Corrosion/Irritation | Causes skin irritation | [3][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [3][5] |

| Respiratory Sensitization | No data available | [3] |

| Skin Sensitization | No information available | [3] |

| Germ Cell Mutagenicity | No data available | [4] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA | [4] |

| Reproductive Toxicity | No data available | [4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [3][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [4] |

| Aspiration Hazard | No data available | [4] |

Hazard Identification and Classification

Based on the available information, this compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[3][5]

Proposed Experimental Protocols for a Comprehensive Toxicological Assessment

To address the current data gaps, a standard battery of toxicological tests should be conducted. The following section details the methodologies for key experiments that would be required to build a robust toxicological profile for this compound.

Acute Toxicity Testing (OECD Guidelines 420, 402, 403)

-

Oral (LD50): The Acute Toxic Class Method (OECD 423) would be employed. This involves a stepwise procedure with the use of a minimal number of animals. A starting dose of 2000 mg/kg body weight would be administered to a single female rat. Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down.

-

Dermal (LD50): The Acute Dermal Toxicity test (OECD 402) would be conducted. The substance would be applied to a shaved area of the skin of rats or rabbits at a limit dose of 2000 mg/kg body weight.

-

Inhalation (LC50): The Acute Inhalation Toxicity test (OECD 403) would be performed. Rats would be exposed to the substance as a vapor or aerosol in a whole-body exposure chamber for 4 hours. A limit concentration of 20 mg/L would be used initially.

Mutagenicity Testing

-

Bacterial Reverse Mutation Test (Ames Test; OECD 471): This is a widely used method to assess the mutagenic potential of chemical compounds.[6]

-

Principle: The test uses strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[7][8] The chemical's ability to cause reverse mutations, allowing the bacteria to synthesize the required amino acid and grow on a minimal medium, is measured.[6][7]

-

Methodology:

-

Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.[9]

-

Metabolic Activation: The test should be performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.[9]

-

Procedure: The plate incorporation method or the pre-incubation method can be used. In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.[8] In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.[8]

-

Dose Levels: At least five different analyzable concentrations of the test substance should be used.

-

Controls: Positive and negative (solvent or vehicle) controls must be included in each experiment.

-

Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

-

-

Carcinogenicity and Chronic Toxicity Studies (OECD Guidelines 451, 452)

-

Carcinogenicity Studies (OECD 451): Long-term studies in two rodent species (e.g., rats and mice) would be required. The animals would be exposed to this compound daily for a major portion of their lifespan (e.g., 24 months for rats).

-

Chronic Toxicity Studies (OECD 452): These studies are often combined with carcinogenicity studies. They involve repeated exposure to the substance over a prolonged period to determine the no-observed-adverse-effect level (NOAEL) and to characterize the profile of chronic toxicity.

Reproductive and Developmental Toxicity (OECD Guidelines 414, 416)

-

Prenatal Developmental Toxicity Study (OECD 414): Pregnant female animals (usually rats or rabbits) are dosed with the test substance during the period of organogenesis.

-

Two-Generation Reproduction Toxicity Study (OECD 416): This study provides information on the effects of a test substance on male and female reproductive performance, such as gonadal function, mating behavior, conception, gestation, parturition, and lactation.

Signaling Pathways and Experimental Workflows

Due to the lack of research, there is no information available on the signaling pathways affected by this compound. Toxicogenomic and proteomic studies would be necessary to elucidate potential mechanisms of toxicity.

Below are conceptual diagrams representing the logical workflow for assessing the toxicological properties of a compound like this compound.

Caption: A logical workflow for the toxicological assessment of a chemical compound.

Conclusion

The current body of publicly available literature is insufficient to provide a comprehensive toxicological profile for this compound. While it is identified as an irritant, critical data on its acute and chronic toxicity, mutagenicity, carcinogenicity, and reproductive effects are absent. For a compound utilized in the development of pharmaceuticals and agrochemicals, this represents a significant data gap. The experimental protocols outlined in this guide provide a roadmap for the necessary research to ensure a thorough understanding of the potential risks associated with this compound and to inform its safe handling and use. It is imperative for the producers and users of this chemical to invest in these studies to protect human health and the environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. d-nb.info [d-nb.info]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectrum of 4-Bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Bromobenzotrifluoride. This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its spectral properties essential for reaction monitoring, quality control, and structural elucidation.

Molecular Structure and NMR Assignments

This compound (C₇H₄BrF₃) possesses a simple aromatic structure with a bromine atom and a trifluoromethyl group situated in a para substitution pattern on the benzene (B151609) ring. This substitution pattern results in a symmetrical molecule with two distinct sets of aromatic protons and a single environment for the fluorine nuclei of the trifluoromethyl group.

The chemical structure and the corresponding NMR designations are illustrated below. The aromatic protons ortho to the trifluoromethyl group are designated as Hₐ, and those ortho to the bromine atom are designated as Hₑ.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits two distinct signals in the aromatic region, corresponding to the Hₐ and Hₑ protons. Due to the electron-withdrawing nature of the trifluoromethyl group, the adjacent Hₐ protons are deshielded and appear at a higher chemical shift (downfield) compared to the Hₑ protons, which are adjacent to the bromine atom. The signals appear as complex multiplets due to ortho, meta, and long-range H-F couplings.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Hₐ | 7.59 | Doublet |

| Hₑ | 7.46 | Doublet |

Note: The multiplicity is presented as a simplified representation. The actual spectrum shows a more complex splitting pattern due to second-order effects and unresolved long-range couplings.

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum of this compound is characterized by a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal is typically a singlet in a proton-decoupled spectrum. In a non-decoupled spectrum, the signal may appear as a triplet due to coupling with the two ortho Hₐ protons, although this can sometimes be unresolved. The chemical shift is in the typical range for a CF₃ group attached to an aromatic ring.

| Fluorine Assignment | Chemical Shift (δ) in ppm (vs. CFCl₃) | Multiplicity (Proton-Coupled) |

| -CF₃ | ~ -62 to -64 | Singlet or fine multiplet |

Note: The chemical shift is an approximate value based on closely related structures like benzotrifluoride (B45747) (-63.72 ppm)[1][2]. The exact value can vary slightly depending on the solvent and concentration.

Experimental Protocols

Sample Preparation

-

Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for good sample solubility and minimal solvent interference in the ¹H NMR spectrum.

-

Sample Concentration: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹⁹F NMR, a similar or slightly higher concentration can be used to ensure a good signal-to-noise ratio.

-

Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard can be added. For ¹H NMR, tetramethylsilane (B1202638) (TMS) is the standard (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (B166822) (CFCl₃) is the primary reference (δ = 0.00 ppm), though other secondary standards like trifluorotoluene can be used.

NMR Data Acquisition

The following are general parameters for acquiring high-resolution ¹H and ¹⁹F NMR spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹⁹F NMR Parameters:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgig30').

-

Temperature: 298 K.

-

Spectral Width: A wider spectral width may be initially required to locate the signal, but for this compound, a width of ~20 ppm centered around -63 ppm should be sufficient.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, as the ¹⁹F nucleus is slightly less sensitive than ¹H.

Experimental and Analytical Workflow

The general workflow for the NMR analysis of this compound is outlined in the following diagram.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound are highly informative and relatively straightforward to interpret. The distinct signals in both spectra provide a reliable method for the identification and purity assessment of this important chemical intermediate. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality NMR data to support their synthetic and analytical endeavors in drug development and materials science.

References

The Trifluoromethyl Group on an Aromatic Ring: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone substituent in modern medicinal chemistry, agrochemicals, and materials science. Its unique combination of strong electron-withdrawing properties, high lipophilicity, and exceptional metabolic stability makes it a powerful tool for modulating the physicochemical and biological properties of aromatic compounds.[1][2][3][4] This technical guide provides an in-depth exploration of the reactivity of the trifluoromethyl group on an aromatic ring. It covers the fundamental electronic effects that govern its reactivity in electrophilic and nucleophilic aromatic substitution reactions, delves into modern methods for C-F bond activation, and presents detailed experimental protocols for key transformations. Furthermore, this guide highlights the strategic application of the CF₃ group in drug development to enhance metabolic stability and other pharmacokinetic parameters.

Core Physicochemical Properties and Electronic Effects

The reactivity of a trifluoromethyl-substituted aromatic ring is dominated by the powerful electronic effects of the CF₃ group. These properties are fundamental to its application in molecular design.

-

Strong Inductive Effect (-I): Due to the high electronegativity of the three fluorine atoms, the CF₃ group exerts a potent electron-withdrawing inductive effect, significantly decreasing the electron density of the aromatic ring.[5][6]

-

Lipophilicity: The CF₃ group is one of the most lipophilic substituents, a property that can be leveraged to enhance the membrane permeability and bioavailability of drug candidates.[2][7][8]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol).[2][7] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450, a critical advantage in drug design.[1][2][7][9]

-

Bioisosterism: The CF₃ group is frequently used as a bioisostere for other chemical moieties, such as the methyl, chlorine, and aliphatic nitro groups, allowing for the fine-tuning of steric and electronic properties while often improving the pharmacological profile.[7][10][11][12]

Quantitative Evaluation of Electronic Effects

The Hammett equation provides a quantitative measure of a substituent's electronic influence on a reaction center. The positive Hammett constants (σ) for the trifluoromethyl group confirm its strong electron-withdrawing character through both inductive and resonance effects.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| CF₃ | 0.43 | 0.54 |

| NO₂ | 0.71 | 0.78 |

| CN | 0.56 | 0.66 |

| Cl | 0.37 | 0.23 |

| CH₃ | -0.07 | -0.17 |

| Data sourced from publicly available Hammett constant tables.[13] |

Reactivity in Electrophilic Aromatic Substitution (EAS)

The electron-deficient nature of the trifluoromethyl-substituted ring significantly impacts its behavior in electrophilic aromatic substitution reactions.

Deactivating Nature

The CF₃ group strongly deactivates the aromatic ring towards electrophilic attack.[3][5][14][15] The powerful inductive withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. For instance, the nitration of trifluoromethylbenzene proceeds approximately 40,000 times more slowly than the nitration of benzene.[15]

Meta-Directing Effect

The CF₃ group is a meta-director in EAS reactions.[5][14] This is because the intermediate carbocation (arenium ion or Wheland intermediate) formed during the reaction is significantly destabilized if the electrophile adds to the ortho or para positions. In these cases, one of the resonance structures places the positive charge on the carbon atom directly attached to the highly electron-withdrawing CF₃ group—an electrostatically unfavorable situation.[14] Meta attack avoids this direct destabilization, resulting in a more stable intermediate and becoming the kinetically favored pathway.

// Nodes Start [label="CF₃-Ph + E⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Ortho_Attack [label="Ortho Attack", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Meta_Attack [label="Meta Attack", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Para_Attack [label="Para Attack", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Ortho_Intermediate [label="Ortho Arenium Ion\n(Unstable Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Meta_Intermediate [label="Meta Arenium Ion\n(More Stable Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Para_Intermediate [label="Para Arenium Ion\n(Unstable Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"];

Destabilized_Resonance [label="Resonance Structure with C⁺\nadjacent to CF₃ group", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; No_Destabilization [label="Positive charge is never\nadjacent to CF₃ group", fillcolor="#FBBC05", fontcolor="#202124", shape=box];

Meta_Product [label="Meta Product\n(Major)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OrthoPara_Product [label="Ortho/Para Product\n(Minor)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Ortho_Attack; Start -> Meta_Attack; Start -> Para_Attack;

Ortho_Attack -> Ortho_Intermediate; Meta_Attack -> Meta_Intermediate; Para_Attack -> Para_Intermediate;

Ortho_Intermediate -> Destabilized_Resonance [label="Highly Destabilized"]; Para_Intermediate -> Destabilized_Resonance [label="Highly Destabilized"]; Meta_Intermediate -> No_Destabilization [label="Less Destabilized"];

Destabilized_Resonance -> OrthoPara_Product; No_Destabilization -> Meta_Product; } caption: Meta-directing effect of the CF₃ group in electrophilic substitution.

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

In stark contrast to its deactivating role in EAS, the trifluoromethyl group is a powerful activating group for nucleophilic aromatic substitution (SₙAr).[16][17]

Activating Nature and Mechanism

The SₙAr reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the aromatic ring at the carbon bearing a suitable leaving group (e.g., a halide), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[16][18] The strong electron-withdrawing CF₃ group is highly effective at stabilizing this negative charge through induction, thereby lowering the activation energy of the first, rate-determining step and accelerating the overall reaction.[16] The activating effect is most pronounced when the CF₃ group is positioned ortho or para to the leaving group, as this allows for optimal stabilization of the intermediate.[16][17]

// Nodes Reactants [label="Ar(CF₃)-LG + Nu⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Nucleophilic Attack\n(Rate-Determining)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Meisenheimer [label="Meisenheimer Complex\n(Anionic Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Stabilization [label="Stabilized by\n-I effect of CF₃", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"]; Step2 [label="Step 2: Loss of Leaving Group\n(Fast)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar(CF₃)-Nu + LG⁻", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reactants -> Step1; Step1 -> Meisenheimer; Meisenheimer -> Stabilization [style=dashed, arrowhead=none]; Meisenheimer -> Step2; Step2 -> Product; } caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol 1: General Procedure for SₙAr

This protocol describes a typical SₙAr reaction between 4-chlorobenzotrifluoride (B24415) and a generic amine nucleophile.

Objective: To synthesize N-substituted-4-(trifluoromethyl)aniline.

Materials:

-

4-Chlorobenzotrifluoride (1.0 eq)

-

Amine nucleophile (1.2 eq)

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

-

Dimethyl sulfoxide (B87167) (DMSO) or other polar aprotic solvent

-

Reaction vessel with magnetic stirrer and reflux condenser

Procedure:

-

To a clean, dry reaction vessel, add 4-chlorobenzotrifluoride, the amine nucleophile, and the base.

-

Add the solvent (e.g., DMSO) to achieve a suitable concentration (e.g., 0.5 M).

-

Stir the mixture at an elevated temperature (e.g., 100-140 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired product.

This is a generalized procedure and may require optimization for specific substrates and nucleophiles.[16][17]

C-F Bond Activation and Transformation

While the strength of the C-F bond imparts metabolic stability, its selective activation and transformation represent a significant challenge and an active area of research.[19][20][21] Developing methods to convert the robust Ar-CF₃ group into other functionalities (e.g., Ar-CF₂R, Ar-CFH₂) would enable the late-stage diversification of complex molecules.[19][22][23]

Recent advances have focused on catalytic systems that can achieve highly selective monodefluorination or other transformations under relatively mild conditions.[19][22][23]

Experimental Protocol 2: Catalytic Monodefluorination of a Trifluoromethylarene

This protocol is based on a published method for the selective reduction of ArCF₃ to ArCF₂H.[19][22]

Objective: To selectively reduce a trifluoromethylarene to a difluoromethylarene.

Materials:

-

Trifluoromethylarene substrate (1.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Copper catalyst (e.g., CuI)

-

Ligand (e.g., a phosphine (B1218219) ligand)

-

Silane (B1218182) reducing agent (e.g., HSiEt₃)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., dioxane)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Inside a glovebox, add the palladium catalyst, copper catalyst, ligand, and base to a dry reaction vial.

-

Add the trifluoromethylarene substrate and the solvent.

-

Add the silane reducing agent to the mixture.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the required time (e.g., 12-24 hours).

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to isolate the difluoromethylarene.

This reaction is sensitive to air and moisture, and all reagents and solvents should be handled under an inert atmosphere.

Synthesis of Trifluoromethylated Arenes

The incorporation of a CF₃ group onto an aromatic ring is a critical transformation. Modern methods have moved beyond harsh, classical conditions to more functional-group-tolerant catalytic approaches.[24]

Experimental Protocol 3: Photoredox-Catalyzed Trifluoromethylation

This protocol outlines a general procedure for the direct C-H trifluoromethylation of an electron-rich arene using a photocatalyst and a CF₃ radical source.[25][26]

Objective: To directly trifluoromethylate an arene via a radical-mediated pathway.

Materials:

-

Arene substrate (1.0 eq)

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an iridium complex) (1-2 mol%)

-

Trifluoromethylating agent (e.g., Umemoto's or Togni's reagent) (1.5 eq)

-

Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or DMF)

-

Reaction vessel (e.g., borosilicate vial)

-

Light source (e.g., Blue LED lamp, household compact fluorescent lamp)

Procedure:

-

In a reaction vial, combine the arene substrate, photocatalyst, and trifluoromethylating agent.

-

Add the degassed solvent and seal the vial.

-

Place the vial at a fixed distance from the light source and begin irradiation with stirring. Maintain ambient temperature, if necessary, using a fan.

-

Monitor the reaction by LC-MS. The reaction is often complete within minutes to a few hours.[27]

-

Once complete, remove the light source and concentrate the reaction mixture.

-

Purify the residue by column chromatography to isolate the trifluoromethylated product(s). Note that this reaction may produce regioisomers.

Applications in Drug Development: Enhancing Metabolic Stability

A primary driver for incorporating CF₃ groups into drug candidates is to improve their metabolic stability.[2][7][9] By replacing a metabolically labile group, such as a methyl (CH₃) group or a hydrogen atom at a site prone to oxidation, the CF₃ group can effectively block that metabolic pathway.[9] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][9]

Comparative Metabolic Stability Data

The following table illustrates the typical impact of replacing a metabolically labile methyl group with a trifluoromethyl group.

| Parameter | Drug without CF₃ (with CH₃) | Drug with CF₃ | Rationale |

| Primary Metabolic Pathway | Oxidation of the methyl group (e.g., to CH₂OH, COOH) | Blocked at the CF₃ position | The C-F bonds are resistant to enzymatic cleavage by CYPs.[9] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic site limits the formation of downstream metabolites.[9] |

| Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[9] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[9] |

Experimental Protocol 4: In Vitro Microsomal Stability Assay

This assay is a standard preclinical experiment to assess the metabolic stability of a compound.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[9]

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

-

Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard)

-

96-well plate, incubator, LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test compound (e.g., 100 µM in buffer) and the NADPH regenerating system. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold buffer.

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.

-

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

-

Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Conclusion

The trifluoromethyl group exerts a profound influence on the reactivity and properties of aromatic rings. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack while strongly activating it for nucleophilic substitution, a duality that chemists can strategically exploit. While the inherent stability of the C-F bonds presents challenges for its transformation, modern catalytic methods are providing new pathways for its selective functionalization. In drug development, the CF₃ group remains an indispensable tool for enhancing metabolic stability, modulating lipophilicity, and improving the overall pharmacokinetic profile of therapeutic candidates. A thorough understanding of its fundamental reactivity is essential for its effective application in the design of next-generation molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. homework.study.com [homework.study.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. cdn.prexams.com [cdn.prexams.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Catalytic activation of a single C–F bond in trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tcichemicals.com [tcichemicals.com]

- 22. Catalytic activation of a single C-F bond in trifluoromethyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Catalytic activation of a single C–F bond in trifluoromethyl arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

The Trifluoromethyl Group: A Deep Dive into its Electronic Effects on Aryl Halides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group to an aryl halide dramatically alters the molecule's electronic properties, profoundly influencing its reactivity, acidity, and potential as a therapeutic agent. This guide provides a comprehensive exploration of the nuanced electronic effects of the CF3 group, offering a valuable resource for professionals in chemical research and drug development.

Core Electronic Influence: Inductive and Resonance Effects

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1][2] This potent effect is a combination of two fundamental electronic phenomena: the inductive effect (-I) and the resonance effect (-R).

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the aromatic ring through the sigma (σ) bonds.[3][4] This inductive withdrawal is the dominant electronic influence of the CF3 group and is responsible for the significant deactivation of the aryl ring towards electrophilic aromatic substitution.[1][3]

Resonance Effect (-R): While the inductive effect is paramount, the CF3 group also exerts a deactivating resonance effect, often referred to as negative hyperconjugation. This involves the overlap of the C-F σ* antibonding orbitals with the π-system of the aromatic ring, further withdrawing electron density. Although weaker than the inductive effect, this resonance contribution is significant and helps to explain the observed reactivity patterns.

The interplay of these two effects governs the electronic landscape of the aryl halide, making the ring more electron-deficient and influencing the positions of subsequent chemical reactions.

Caption: Interplay of Inductive and Resonance Effects of the CF3 Group.

Quantitative Analysis: Hammett Parameters

The electronic influence of the CF3 group can be quantified using Hammett substituent constants (σ). These parameters, derived from the ionization of substituted benzoic acids, provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[5][6] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The CF3 group consistently exhibits positive Hammett constants, confirming its strong electron-withdrawing character. The values vary depending on the position of the substituent on the aromatic ring (meta or para).

| Hammett Constant | CF3 Group Value | Interpretation |

| σp (para) | +0.54 | Strong electron-withdrawing effect at the para position, influenced by both inductive and resonance effects.[5] |

| σm (meta) | +0.43 | Strong electron-withdrawing effect at the meta position, primarily due to the inductive effect.[5] |

| σI (Inductive) | +0.42 | Quantifies the strong inductive electron withdrawal. |

| σR (Resonance) | +0.10 | Quantifies the weaker, but still significant, resonance electron withdrawal. |

These values are crucial for predicting the reactivity of CF3-substituted aryl halides in various chemical transformations and for understanding their impact on the acidity and basicity of nearby functional groups.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the CF3 group significantly impacts the acidity of adjacent functional groups. For instance, trifluoromethyl-substituted benzoic acids are considerably more acidic (have a lower pKa) than unsubstituted benzoic acid. This is because the CF3 group stabilizes the resulting carboxylate anion through inductive delocalization of the negative charge.

| Compound | pKa in Water |

| Benzoic Acid | 4.20[7][8] |

| 3-(Trifluoromethyl)benzoic acid | 3.71 |

| 4-(Trifluoromethyl)benzoic acid | 3.66 |

| 3,5-Bis(trifluoromethyl)phenol | 8.03[9] |

Conversely, the basicity of anilines is reduced by the presence of a CF3 group, as the electron-withdrawing substituent decreases the electron density on the nitrogen atom, making the lone pair less available for protonation.

Influence on Dipole Moments

The introduction of a highly polar CF3 group has a substantial effect on the overall dipole moment of an aryl halide. The magnitude and direction of the change in the dipole moment depend on the position of the CF3 group relative to the halogen atom. The observed dipole moments of substituted trifluoromethylbenzenes are often explained by the powerful π-electron inductive effect of the trifluoromethyl group.[10]

Reactivity in Chemical Synthesis

The electronic modifications induced by the CF3 group are of paramount importance in synthetic organic chemistry, particularly in the context of cross-coupling reactions, which are fundamental in drug development.[11]

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring in CF3-substituted aryl halides makes them excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The CF3 group stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[10][12]

Cross-Coupling Reactions: Trifluoromethyl-substituted aryl halides are versatile building blocks in palladium- and copper-catalyzed cross-coupling reactions.[11][13][14] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with diverse functionalities. The electron-withdrawing CF3 group can influence the oxidative addition and reductive elimination steps in the catalytic cycle.

Caption: Palladium-Catalyzed Cross-Coupling for Aryl Trifluoromethylation.

Applications in Drug Design

The unique electronic properties of the CF3 group make it a highly valuable substituent in medicinal chemistry.[15][16] Its inclusion in a drug candidate can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the drug's half-life.[15]

-

Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[15][16]

-

Improved Binding Affinity: The electron-withdrawing nature of the CF3 group can alter the electronic properties of a molecule, leading to stronger and more selective binding to its biological target.[15]

-

Bioisosterism: The CF3 group is often used as a bioisostere for other groups, such as a methyl or chloro group, to fine-tune the steric and electronic properties of a drug molecule.[15]

Experimental Protocols

Determination of Hammett Substituent Constants (σ) via pKa Measurement

This protocol outlines the determination of Hammett constants by measuring the pKa of a substituted benzoic acid using potentiometric titration.[3]

Materials:

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Beakers (100 mL)

-

Volumetric flasks

-

Substituted benzoic acid (e.g., 4-(trifluoromethyl)benzoic acid)

-

Benzoic acid (reference)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.1 M)

-

Solvent (e.g., 50:50 ethanol/water mixture)

-

Standard pH buffers (pH 4, 7, and 10)

Procedure:

-

Calibrate the pH meter: Use the standard buffers to calibrate the pH meter according to the manufacturer's instructions.

-

Prepare the acid solutions: Accurately weigh a precise amount of the substituted benzoic acid and benzoic acid into separate volumetric flasks. Dissolve the acids in the chosen solvent to a known concentration (e.g., 0.01 M).

-

Titration setup: Pipette a known volume (e.g., 25.00 mL) of the acid solution into a beaker. Add a magnetic stir bar and place the beaker on the magnetic stirrer. Immerse the calibrated pH electrode into the solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added. As you approach the equivalence point (a rapid change in pH), add the titrant in smaller increments (e.g., 0.1 mL). Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-